5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde
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Overview
Description
5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique pyrano-pyrimidine core structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde typically involves multicomponent reactions. One common method includes the condensation of aldehydes, malononitrile, and barbituric acid derivatives under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by Michael addition and intramolecular cyclization to form the pyrano-pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time .
Chemical Reactions Analysis
Types of Reactions
5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carboxylic acid.
Reduction: 5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-methanol.
Substitution: Various substituted pyrano-pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound’s unique structure allows it to form hydrogen bonds and hydrophobic interactions with amino acids in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar enzyme inhibitory properties.
Pyrano[2,3-d]pyrimidine: Shares a similar core structure but differs in the position of the pyran ring, affecting its reactivity and biological activity.
Uniqueness
5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c11-3-8-6-4-12-2-1-7(6)9-5-10-8/h3,5H,1-2,4H2 |
InChI Key |
IRBRNKHZBMYGAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=CN=C2C=O |
Origin of Product |
United States |
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